molecular formula C6H9N3 B1466127 1-Cyclopropylmethyl-1H-[1,2,4]triazole CAS No. 1229426-95-2

1-Cyclopropylmethyl-1H-[1,2,4]triazole

Cat. No.: B1466127
CAS No.: 1229426-95-2
M. Wt: 123.16 g/mol
InChI Key: WADOCHVYFIHWCR-UHFFFAOYSA-N
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Description

1-Cyclopropylmethyl-1H-[1,2,4]triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is notable for its unique structure, which includes a cyclopropylmethyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

1-Cyclopropylmethyl-1H-[1,2,4]triazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as aromatase, which is involved in the biosynthesis of estrogens . The interaction between this compound and aromatase involves binding to the enzyme’s active site, thereby preventing the conversion of androgens to estrogens. Additionally, this compound has demonstrated the ability to bind to various receptors, influencing cellular signaling pathways and gene expression .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Furthermore, this compound can modulate cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, this compound can reduce cell proliferation and induce cell death. Additionally, this compound has been shown to affect gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in the production of specific metabolites. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules enhances its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under physiological conditions, maintaining its activity over extended periods . Degradation of this compound can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, transporters and binding proteins facilitate the movement of this compound within the body, influencing its localization and accumulation in specific tissues . The distribution of this compound is also affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications direct this compound to specific organelles, where it can exert its effects on cellular processes. For example, the localization of this compound in the mitochondria is associated with its ability to induce apoptosis by disrupting mitochondrial function.

Preparation Methods

The synthesis of 1-Cyclopropylmethyl-1H-[1,2,4]triazole can be achieved through various synthetic routes. Another approach is the reaction of hydrazines with formamide under microwave irradiation, which proceeds smoothly without the need for a catalyst . Industrial production methods often utilize these efficient and scalable synthetic routes to produce the compound in large quantities.

Chemical Reactions Analysis

1-Cyclopropylmethyl-1H-[1,2,4]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles, often using reagents like halogenating agents or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-Cyclopropylmethyl-1H-[1,2,4]triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropylmethyl-1H-[1,2,4]triazole involves its interaction with specific molecular targets and pathways. Triazole derivatives are known to inhibit enzymes such as DNA gyrase, glucosamine-6-phosphate synthase, and dihydrofolate reductase . These interactions disrupt essential biological processes in microorganisms, leading to their antimicrobial and antifungal effects.

Comparison with Similar Compounds

1-Cyclopropylmethyl-1H-[1,2,4]triazole can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a similar triazole core structure.

    Voriconazole: Another antifungal drug with enhanced activity against a broader spectrum of fungi.

    Trazodone: An antidepressant that also contains a triazole ring.

The uniqueness of this compound lies in its specific cyclopropylmethyl substitution, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives .

Properties

IUPAC Name

1-(cyclopropylmethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-6(1)3-9-5-7-4-8-9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADOCHVYFIHWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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